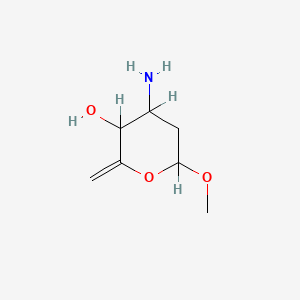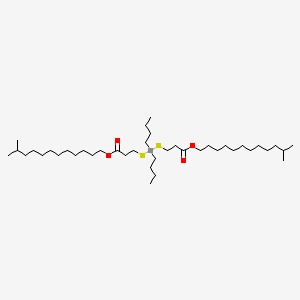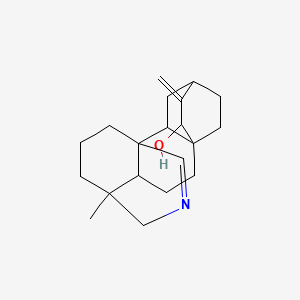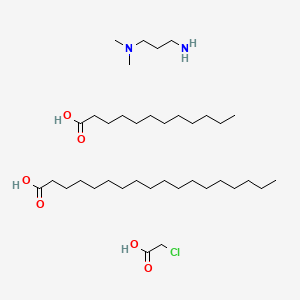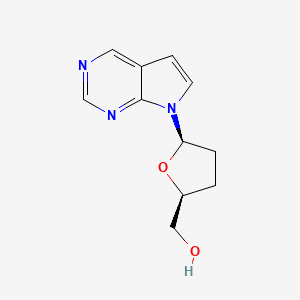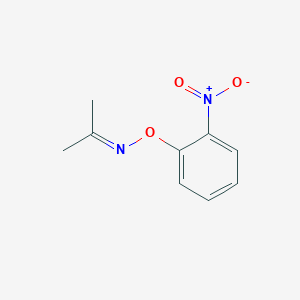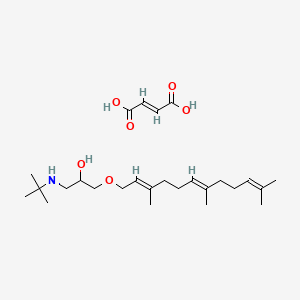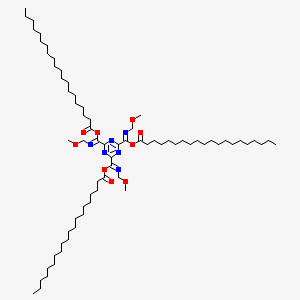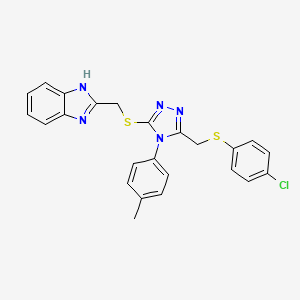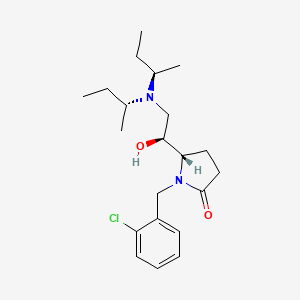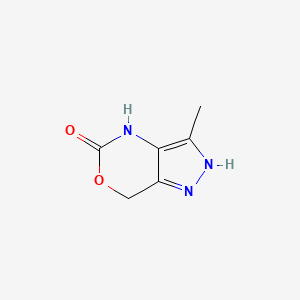
3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one is a heterocyclic compound that contains both pyrazole and oxazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, one might start with a pyrazole derivative and introduce the oxazine ring through a series of reactions involving reagents such as aldehydes or ketones, and catalysts like acids or bases.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Various substitution reactions can occur, especially at the methyl group or the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications might include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-4,7-dihydropyrazolo(4,3-d)pyrimidin-5(1H)-one
- 3-Methyl-4,7-dihydro-1,3-oxazolo(4,3-d)pyrimidin-5(1H)-one
Uniqueness
The uniqueness of 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one might lie in its specific ring structure, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
72499-48-0 |
|---|---|
Formule moléculaire |
C6H7N3O2 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
3-methyl-4,7-dihydro-2H-pyrazolo[4,3-d][1,3]oxazin-5-one |
InChI |
InChI=1S/C6H7N3O2/c1-3-5-4(9-8-3)2-11-6(10)7-5/h2H2,1H3,(H,7,10)(H,8,9) |
Clé InChI |
JZYASKOXLQJPHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)COC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


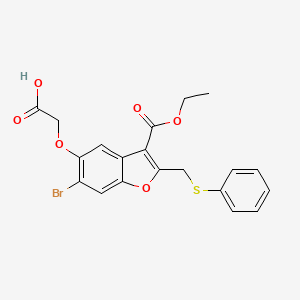
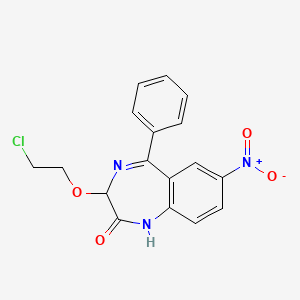
![3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12788282.png)
